tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate; oxalic acid: is a chemical compound with the molecular formula C14H27N3O3.C2H2O4. It is an intermediate used in the synthesis of various pharmaceuticals, particularly in the preparation of anticoagulant drugs such as edoxaban .
Preparation Methods
The synthesis of tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate; oxalic acid involves several steps. One common method includes the reaction of benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate with oxalic acid . The reaction is typically carried out in an organic solvent under controlled temperature and inert atmosphere conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts.
Common reagents used in these reactions include hydrogen, oxygen, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate; oxalic acid is widely used in scientific research, particularly in:
Chemistry: As an intermediate in organic synthesis and the preparation of complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the synthesis of anticoagulant drugs like edoxaban.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. In the case of its use in anticoagulant drugs, it inhibits the activity of factor Xa, an enzyme crucial for blood clotting. This inhibition prevents the formation of blood clots, making it useful in the treatment and prevention of thromboembolic disorders.
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexylcarbamate oxalate: Another intermediate used in the synthesis of edoxaban.
tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate: A related compound with similar applications in pharmaceutical synthesis.
The uniqueness of tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate; oxalic acid lies in its specific structure and its role as a key intermediate in the synthesis of anticoagulant drugs, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H22N2O6 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate;oxalic acid |
InChI |
InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6) |
InChI Key |
WBALXINMGJMQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.